7-Chloro-1,2,3,4-tetrahydroquinoline

Catalog No.
S803219
CAS No.
90562-35-9
M.F
C9H10ClN
M. Wt
167.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1,2,3,4-tetrahydroquinoline

CAS Number

90562-35-9

Product Name

7-Chloro-1,2,3,4-tetrahydroquinoline

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinoline

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2

InChI Key

WVEIRFXVLXAKLS-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)Cl)NC1

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)NC1

7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) is a versatile, halogenated nitrogen heterocycle widely utilized as a core building block in medicinal chemistry and advanced materials synthesis[1]. Featuring a partially saturated quinoline ring with a strategically positioned chlorine atom at the C7 position, this compound offers a unique combination of secondary amine reactivity and a stable aryl chloride handle for transition-metal-catalyzed cross-coupling. Its distinct physicochemical properties, including a lowered amine pKa relative to unsubstituted analogs, make it a highly sought-after precursor for the development of antimalarial agents, epigenetic inhibitors, and neuroactive compounds.

Substituting 7-chloro-1,2,3,4-tetrahydroquinoline with its positional isomers (such as 6-chloro-1,2,3,4-tetrahydroquinoline) or unsubstituted tetrahydroquinoline fundamentally alters both chemical reactivity and biological efficacy [1]. In synthetic workflows, the exact position of the chlorine atom dictates the regioselectivity of subsequent electrophilic aromatic substitutions, such as bromination, where the 7-chloro isomer cleanly directs to the 6-position without competitive side reactions [2]. In pharmacological applications, the C7 halogen is critical for optimal spatial orientation within target binding pockets and for tuning the basicity of the amine to ensure proper cellular accumulation, meaning generic analogs will reliably fail to reproduce the target compound's performance [1].

Regioselective Bromination for Dual-Functionalized Intermediates

In the synthesis of complex pharmaceutical intermediates, such as CBP/P300 bromodomain inhibitors, 7-chloro-1,2,3,4-tetrahydroquinoline undergoes highly regioselective bromination at the C6 position[1]. The combined directing effects of the C1 amine and the C7 chlorine atom ensure that N-bromosuccinimide (NBS) treatment yields exclusively the 6-bromo-7-chloro derivative. In contrast, unsubstituted 1,2,3,4-tetrahydroquinoline yields a problematic mixture of 6-bromo and 8-bromo isomers that requires extensive chromatographic separation.

Evidence DimensionRegiochemical yield of the 6-bromo intermediate
Target Compound Data>95% regioselectivity for 6-bromo-7-chloro-1,2,3,4-tetrahydroquinoline
Comparator Or BaselineUnsubstituted 1,2,3,4-tetrahydroquinoline (yields mixed 6-bromo/8-bromo isomers)
Quantified DifferenceComplete elimination of the 8-bromo byproduct, maximizing target yield
ConditionsN-bromosuccinimide (NBS) in DCM at 0 °C to room temperature

High regioselectivity eliminates the need for costly and time-consuming chromatographic separations during the scale-up of advanced pharmaceutical intermediates.

Positional Specificity in Neuroreceptor Binding Affinity

Structure-activity relationship (SAR) studies on 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) targeting the NMDA receptor glycine site reveal an extreme sensitivity to the position of the chlorine substituent [1]. The derivative synthesized from the 7-chloro isomer demonstrated the highest binding affinity among all monochloro-substituted analogs, outperforming the 6-chloro positional isomer by a massive margin.

Evidence DimensionIC50 for inhibition of [3H]DCKA binding to rat brain membranes
Target Compound Data7-chloro-substituted QTO exhibits peak high-affinity inhibition
Comparator Or Baseline6-chloro-substituted QTO and other monochloro isomers
Quantified Difference>1000-fold variation in potency between monochloro-substituted positional isomers, favoring the 7-chloro position
ConditionsIn vitro [3H]DCKA binding assay on rat brain membranes

Proves that positional isomers are strictly non-interchangeable for SAR optimization, making the 7-chloro compound the mandatory starting material for this class of neuroactive agents.

Conformational Fit for Epigenetic Bromodomain Inhibitors

During the development of GNE-781, a highly potent CBP/P300 bromodomain inhibitor, the choice of the saturated heterocyclic core was critical for target selectivity[1]. Constraining the core into a 6-membered tetrahydroquinoline (THQ) motif, derived from 7-chloro-1,2,3,4-tetrahydroquinoline, maintained CBP potency while significantly improving selectivity over BRD4 compared to a 5-membered indoline core.

Evidence DimensionCBP/P300 binding selectivity over BRD4(1)
Target Compound Data6-membered tetrahydroquinoline (THQ) core
Comparator Or Baseline5-membered indoline core or 7-membered saturated ring analogs
Quantified Difference~2-fold increase in selectivity for the THQ core compared to the indoline baseline, while 7-membered rings lost potency entirely
ConditionsStructure-based drug design and in vitro binding assays

Justifies the procurement of the 6-membered THQ scaffold over smaller or larger ring analogs when targeting specific epigenetic reader domains.

Physicochemical Modulation for Intracellular Accumulation

The electron-withdrawing nature of the 7-chloro substituent significantly lowers the pKa of the quinoline ring nitrogen compared to unsubstituted analogs[1]. This precise pKa modulation is essential for optimal pH trapping within the acidic food vacuole of the Plasmodium parasite. Derivatives utilizing the 7-chloro scaffold, such as ferroquine, leverage this property to achieve massive potency gains against resistant strains.

Evidence DimensionAntimalarial potency against chloroquine-resistant strains
Target Compound Data7-chloro derivatives (e.g., ferroquine) exhibit high vacuolar accumulation and nanomolar efficacy
Comparator Or BaselineChloroquine (standard baseline) or non-halogenated quinoline derivatives
Quantified Difference7-chloro-derived ferroquine is ~22 times more potent than chloroquine against resistant P. falciparum strains in vitro
ConditionsIn vitro P. falciparum (resistant strain) proliferation assays

Highlights the necessity of the 7-chloro substituent for achieving the precise physicochemical properties required for intracellular drug accumulation and resistance-breaking efficacy.

Synthesis of Next-Generation Antimalarial Therapeutics

Driven by its optimal pKa profile for pH trapping in parasite food vacuoles, 7-chloro-1,2,3,4-tetrahydroquinoline is a critical precursor for synthesizing advanced chloroquine analogs, such as ferroquine, which demonstrate superior efficacy against drug-resistant Plasmodium strains [1].

Development of Epigenetic CBP/P300 Inhibitors

The 6-membered tetrahydroquinoline core provides an ideal conformational fit for the CBP bromodomain. Procurement of the 7-chloro derivative enables highly regioselective functionalization (e.g., bromination at C6), streamlining the synthesis of complex, dual-functionalized epigenetic inhibitors like GNE-781[2].

Neuropharmacological SAR Studies (NMDA Receptor Antagonists)

Because positional isomers exhibit up to a 1000-fold difference in binding affinity, the exact 7-chloro isomer is strictly required for synthesizing 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) targeting the NMDA receptor glycine site with maximum potency [3].

XLogP3

2.9

Dates

Last modified: 08-16-2023

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